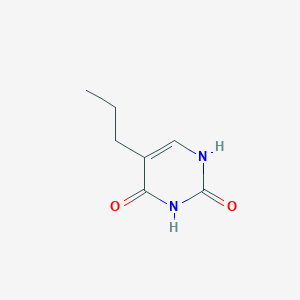

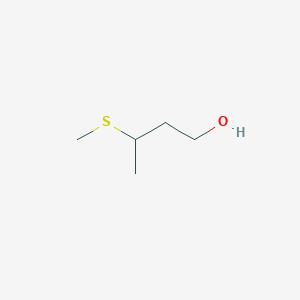

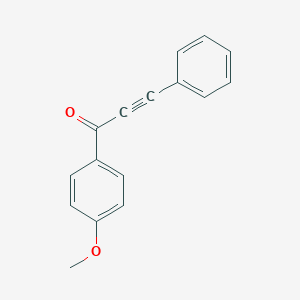

![molecular formula C14H30O4 B103834 2-[2-(2-Octoxyethoxy)ethoxy]ethanol CAS No. 19327-38-9](/img/structure/B103834.png)

2-[2-(2-Octoxyethoxy)ethoxy]ethanol

説明

2-[2-(2-Octoxyethoxy)ethoxy]ethanol is a chemical compound that belongs to the class of alkoxyethanols. These compounds are characterized by the presence of ether and alcohol functional groups and are often used as solvents or intermediates in chemical synthesis. They are known for their ability to form hydrogen bonds due to the presence of the hydroxyl (-OH) group, which can lead to unique interactions with other molecules.

Synthesis Analysis

The synthesis of alkoxyethanols, such as 2-[2-(2-Octoxyethoxy)ethoxy]ethanol, typically involves the reaction of alcohols with ethylene oxide or other oxiranes. This process can be tailored to produce a range of homologous compounds with varying alkyl chain lengths and degrees of ethoxylation. For example, the preparation of a series of molecularly homogeneous para-t-octylphenoxypoly(ethoxy)ethanols has been reported, indicating that similar methods could be applied to synthesize the octyl variant of alkoxyethanols .

Molecular Structure Analysis

The molecular structure of alkoxyethanols is characterized by a flexible alkyl chain attached to a glycol ether moiety. The presence of multiple ether linkages in compounds like 2-[2-(2-Octoxyethoxy)ethoxy]ethanol provides a degree of flexibility and polarity to the molecule. This can influence the compound's interactions with other molecules and its overall behavior in mixtures. FT-IR studies have been used to investigate the interactions between alkoxyethanols and other compounds, revealing insights into the structural variations and hydrogen bonding capabilities of these molecules .

Chemical Reactions Analysis

Alko

科学的研究の応用

Polymerization Processes : 2-[2-(2-Octoxyethoxy)ethoxy]ethanol is involved in polymerization processes. In a study on the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, the kinetics of ethanol release from ethoxy groups was examined using NMR spectroscopy. This research highlights the compound's role in complex chemical reactions and material science (Ogasawara et al., 2001).

Liquid-Liquid Equilibria Studies : The compound has been used in studies of liquid-liquid equilibria (LLEs), particularly in mixtures with different alkanes. Such studies are crucial for understanding the thermodynamic properties of mixtures containing hydroxyethers, which are relevant in chemical engineering and material sciences (Martínez et al., 2000).

Thermodynamic and Ultrasonic Studies : It is used in the analysis of binary liquid mixtures. The research on mixtures with anisaldehyde, for instance, examines density, viscosity, ultrasonic speeds, and FT-IR analysis, providing insights into molecular interactions and hydrogen bonding (Begum et al., 2013).

Cementitious Materials : In the field of construction materials, this compound is used in synthesizing shrinkage-reducing admixtures for cementitious materials. The study conducted by Rong-bing and Jian (2005) demonstrates its effectiveness in reducing drying shrinkage in mortar and concrete, which is significant for improving the durability and longevity of construction materials (Rong-bing & Jian, 2005).

Catalysis and Chemical Reactions : The compound is also involved in studies related to catalysis and chemical reactions. For example, its role in the decomposition and protonation of surface ethoxys on titanium dioxide (TiO2) surfaces has implications for catalytic processes in industrial chemistry (Gamble et al., 1996).

特性

IUPAC Name |

2-[2-(2-octoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVLVYLYOMHUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172926 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Octoxyethoxy)ethoxy]ethanol | |

CAS RN |

19327-38-9 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

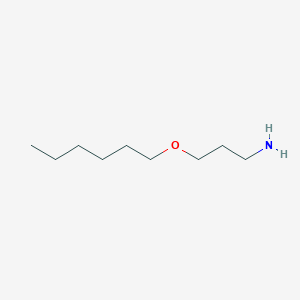

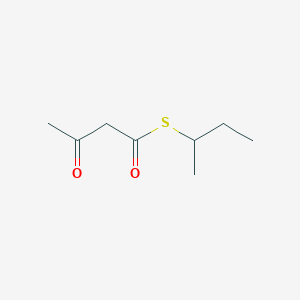

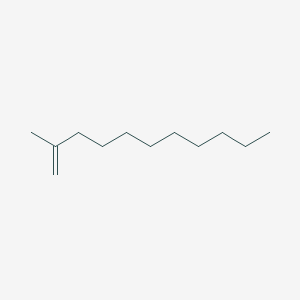

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)

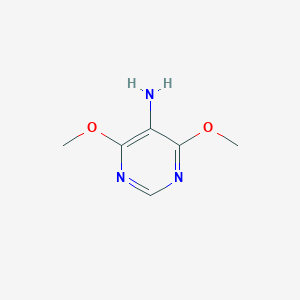

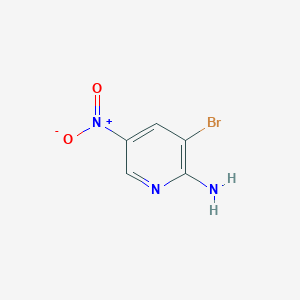

![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)

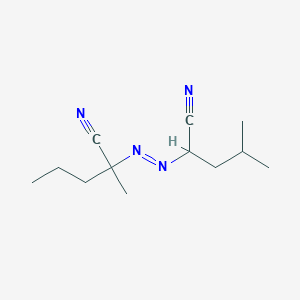

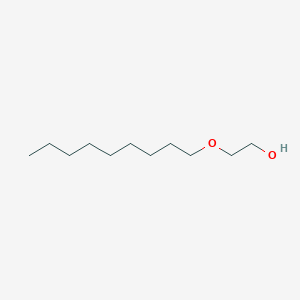

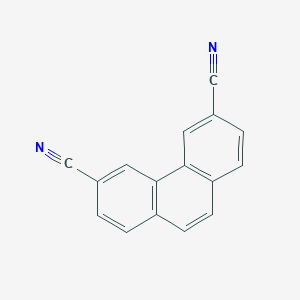

![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)